molecular formula C7H17ClN2O2 B2995808 Methyl N-methyl-N-[3-(methylamino)propyl]carbamate;hydrochloride CAS No. 2377034-87-0

Methyl N-methyl-N-[3-(methylamino)propyl]carbamate;hydrochloride

Cat. No.: B2995808
CAS No.: 2377034-87-0
M. Wt: 196.68
InChI Key: XKULSQPUJNTCGR-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

methyl N-methyl-N-[3-(methylamino)propyl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2.ClH/c1-8-5-4-6-9(2)7(10)11-3;/h8H,4-6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKULSQPUJNTCGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCN(C)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used in organic synthesis and as a reagent in various chemical reactions. Its unique structure allows it to participate in complex synthetic pathways. Biology: In biological research, the compound can be used as a tool to study enzyme mechanisms and biochemical pathways. Medicine: Industry: The compound's reactivity makes it useful in the production of other chemicals and materials.

Mechanism of Action

The mechanism by which Methyl N-methyl-N-[3-(methylamino)propyl]carbamate;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: tert-Butyl [3-(methylamino)propyl]carbamate hydrochloride (1:1)
  • Molecular Formula : C₉H₂₁ClN₂O₂
  • Molecular Weight : 224.73 g/mol
  • CAS Registry Numbers : 1188264-02-9, 171809-13-5 .

Structural Features: This compound consists of a tert-butyl carbamate group linked to a 3-(methylamino)propyl chain, with a hydrochloride salt. The tert-butyl group acts as a protective moiety for the amine, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical manufacturing .

Comparison with Structurally Similar Compounds

Propamocarb Hydrochloride

  • IUPAC Name: Propyl N-[3-(dimethylamino)propyl]carbamate hydrochloride
  • Formula : C₉H₂₀ClN₂O₂
  • Molecular Weight : 224.77 g/mol
  • CAS : 25606-41-1 .

Key Differences :

  • Substituents: Propamocarb has a dimethylamino group at the propyl chain, whereas the target compound has a methylamino group.
  • Applications : Propamocarb is a fungicide used in agriculture, while the target compound is a synthetic intermediate, likely for drug development .
Property Target Compound Propamocarb HCl
Amino Group Methylamino Dimethylamino
Main Application Pharmaceutical intermediate Agricultural fungicide
Molecular Weight (g/mol) 224.73 224.77

N-Methyl-N-[3-(methylamino)propyl]carbamate Hydrochloride

  • Formula : C₇H₁₇ClN₂O₂
  • Molecular Weight : 196.68 g/mol
  • CAS : EN300-744789 .

Key Differences :

  • Protective Group : Lacks the tert-butyl carbamate group present in the target compound.
  • Role in Synthesis : The absence of the tert-butyl group simplifies the structure but reduces stability during synthetic steps requiring amine protection. This compound is used as a building block rather than a protected intermediate .

EDC Hydrochloride (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride)

  • Formula : C₈H₁₈ClN₃
  • Molecular Weight : 191.70 g/mol
  • CAS : 25952-53-8 .

Key Differences :

  • Functional Group : Contains a carbodiimide group instead of a carbamate.
  • Application: EDC is a peptide-coupling reagent, highlighting how structural variations (carbodiimide vs. carbamate) drastically alter functionality. The dimethylaminopropyl chain in EDC facilitates solubility in organic solvents, whereas the methylamino group in the target compound may offer different reactivity profiles .

Cholinesterase-Inhibiting Carbamates

  • Example: 3-(2-Aminoethyl)indolin-4-yl ethyl(methyl)carbamate dihydrochloride (Compound 120)
  • Formula : C₁₅H₂₃Cl₂N₃O₂
  • IC₅₀ for AChE : 0.4 µM .

Key Differences :

  • Backbone Structure : Incorporates an indoline ring for enhanced biological activity, absent in the target compound.

Physicochemical and Functional Comparisons

Solubility and Stability

  • The tert-butyl group in the target compound enhances lipophilicity, improving solubility in non-polar solvents compared to Propamocarb’s propyl chain. However, the hydrochloride salt form increases water solubility relative to non-ionic analogs .
  • Deprotection of the tert-butyl group (e.g., via HCl in dioxane, as in ) yields a primary amine, a critical step in synthesizing active pharmaceutical ingredients (APIs) .

Biological Activity

Methyl N-methyl-N-[3-(methylamino)propyl]carbamate; hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₉H₁₈N₂O₂
  • Molecular Weight : 186.25 g/mol
  • Structural Characteristics : The compound features a carbamate functional group, which is known for its role in various biological processes and interactions.

The biological activity of methyl N-methyl-N-[3-(methylamino)propyl]carbamate; hydrochloride is primarily attributed to its interaction with specific enzymes and receptors. It has been studied as a potential inhibitor or modulator in enzymatic pathways, particularly those involving acetylcholinesterase (AChE) inhibition, which is significant in neuropharmacology.

1. Enzyme Inhibition

The compound has been investigated for its ability to inhibit AChE, an enzyme critical for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine, affecting synaptic transmission and potentially leading to neurotoxic effects.

2. Metabolic Effects

Research indicates that similar compounds within the n-methyl carbamate class can disrupt metabolic processes. For instance, studies on methomyl (a related compound) demonstrated alterations in hepatic metabolism and significant impacts on liver function, suggesting that methyl N-methyl-N-[3-(methylamino)propyl]carbamate may exhibit analogous effects .

3. Endocrine Disruption

Evidence suggests that n-methyl carbamates can act as endocrine disruptors. Methomyl exposure resulted in changes to body weight ratios and metabolic health indicators in animal models, raising concerns about similar effects from methyl N-methyl-N-[3-(methylamino)propyl]carbamate .

Case Studies

  • Acute Metabolic Effects :
    • A study on methomyl revealed that exposure led to significant changes in liver enzyme expression and metabolic profiles in mice. Specifically, Cyp1a2 expression increased, indicating activation of metabolic pathways associated with detoxification .
  • Neurotoxicity Assessment :
    • A comprehensive risk assessment by the US EPA evaluated the neurotoxic effects of n-methyl carbamate pesticides, focusing on their impact on AChE activity. The findings highlighted the potential for reversible inhibition of this enzyme across various compounds in the class .

Comparative Analysis with Similar Compounds

Compound NameAChE InhibitionEndocrine DisruptionMetabolic Impact
Methyl N-methyl-N-[3-(methylamino)propyl]carbamate; hydrochlorideModeratePotentialAltered hepatic metabolism
MethomylHighConfirmedHepatic steatosis
AldicarbHighPotentialAltered glucose metabolism

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